

# Application Note: Determination of Isocarbophos in Tea using UPLC-MS/MS

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Compound of Interest		
Compound Name:	Isocarbophos	
Cat. No.:	B1203156	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Isocarbophos** is an organophosphorus pesticide that has been used to control a variety of pests on crops, including tea. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **isocarbophos** in food products. This application note presents a sensitive and reliable method for the determination of **isocarbophos** residues in tea using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by dispersive solid-phase extraction (d-SPE) cleanup. This approach ensures high recovery and matrix effect reduction, enabling accurate quantification of **isocarbophos** at low levels.

## Experimental Protocols Sample Preparation (Modified QuEChERS Method)

The sample preparation workflow is a critical step in achieving accurate and reproducible results. The following protocol is based on widely accepted methods for pesticide residue analysis in complex matrices like tea.[1][2]

a. Sample Homogenization: Tea samples are first cryogenically ground to a fine, homogeneous powder to ensure representative sampling.



#### b. Extraction:

- Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds to moisten the sample. Let it stand for 30 minutes.
- Add 10 mL of acetonitrile (with 1% acetic acid).
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube
  containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black
  (GCB) sorbents. The specific amounts of sorbents may need to be optimized for different
  types of tea.[2][3]
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at ≥ 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

## **UPLC-MS/MS Analysis**

The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

a. UPLC Conditions:



- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm) is suitable for this separation.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute isocarbophos, followed by a re-equilibration step.
- b. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Source Temperature: Optimized for the specific instrument, typically around 150 °C.
- Desolvation Temperature: Optimized for the specific instrument, typically around 400 °C.
- Collision Gas: Argon.
- MRM Transitions: The precursor ion and at least two product ions should be monitored for quantification and confirmation.[4]

## **Data Presentation**

The following tables summarize the key quantitative data for the determination of **isocarbophos** in tea.

Table 1: UPLC-MS/MS Parameters for **Isocarbophos** 



Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Isocarbophos	312.1	235.9	270.1	-15 (for 235.9), -7 (for 270.1)

Data synthesized from multiple sources.[4]

Table 2: Method Validation Data

Parameter	Result
Linearity (r²)	> 0.995
Limit of Detection (LOD)	0.5 - 2.0 μg/kg
Limit of Quantification (LOQ)	1.5 - 5.0 μg/kg
Recovery (at 10, 50, and 100 μg/kg)	85% - 110%
Relative Standard Deviation (RSD)	< 15%
Matrix Effect	< 20% (with cleanup)

These values represent typical performance and may vary depending on the specific tea matrix and instrumentation.[5][6][7]

## **Mandatory Visualization**

The following diagram illustrates the experimental workflow for the determination of **isocarbophos** in tea.





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Caption: Experimental workflow for **Isocarbophos** determination in tea.

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